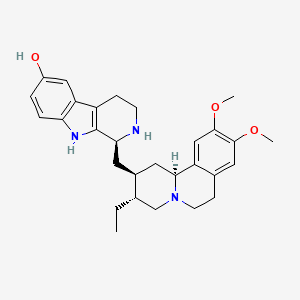![molecular formula C9H13NO3 B14733253 3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one CAS No. 6244-06-0](/img/structure/B14733253.png)
3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-nitrobicyclo[221]heptan-2-one is a bicyclic compound with the molecular formula C9H13NO3 It is a derivative of norbornanone, characterized by the presence of a nitro group and two methyl groups attached to the bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one typically involves the nitration of 3,3-dimethylbicyclo[2.2.1]heptan-2-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the nitro group is introduced at the desired position on the bicyclic framework.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve efficient nitration.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3,3-Dimethyl-1-aminobicyclo[2.2.1]heptan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity. Derivatives of this compound may exhibit pharmacological properties.
Medicine: Explored for its potential use in drug development. The nitro group can be modified to create compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one depends on its chemical reactivity and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets. The compound’s bicyclic structure may also influence its binding affinity and specificity for certain molecular targets. The exact pathways and molecular targets involved in its action are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,3-Dimethyl-1-vinylbicyclo[2.2.1]heptan-2-one: Contains a vinyl group instead of a nitro group, leading to different reactivity and applications.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one:
Uniqueness
3,3-Dimethyl-1-nitrobicyclo[221]heptan-2-one is unique due to the presence of both nitro and methyl groups on the bicyclic framework
Properties
CAS No. |
6244-06-0 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
3,3-dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H13NO3/c1-8(2)6-3-4-9(5-6,7(8)11)10(12)13/h6H,3-5H2,1-2H3 |
InChI Key |
GUKGQPSJCYNKBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)(C1=O)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



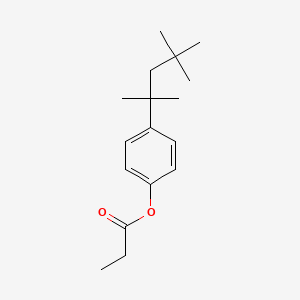
![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)

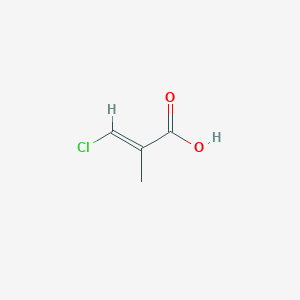
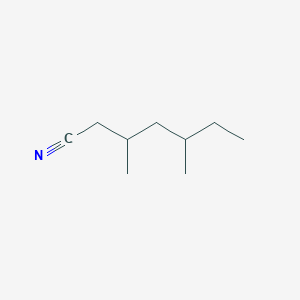



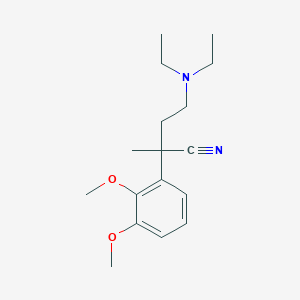

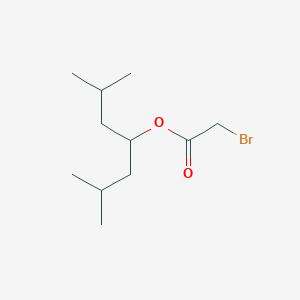
![7,9-Dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14733228.png)
